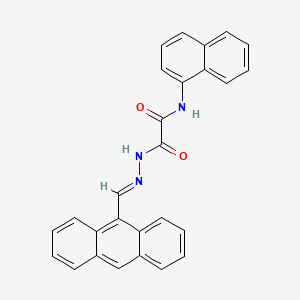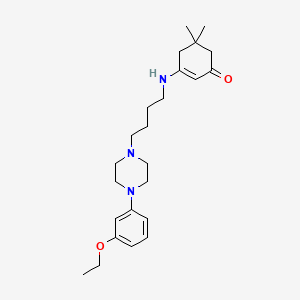
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide is an organic compound that features both anthryl and naphthyl moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide typically involves the condensation of 9-anthraldehyde with hydrazine to form the intermediate 9-anthrylmethylene hydrazine. This intermediate is then reacted with N-(1-naphthyl)-2-oxoacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydrazine-based compounds.
Aplicaciones Científicas De Investigación
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide has several scientific research applications:
Chemistry: The compound is used in the study of organic reaction mechanisms and the development of new synthetic methodologies.
Biology: It may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials, such as organic semiconductors or luminescent materials.
Mecanismo De Acción
The mechanism by which 2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its anthryl and naphthyl moieties, which can participate in π-π stacking interactions and hydrogen bonding. These interactions may influence the compound’s biological activity and material properties.
Comparación Con Compuestos Similares
Similar Compounds
1-(9-Anthryl)-2-(1-naphthyl)ethylene: This compound shares similar structural features but differs in the presence of an ethylene linkage instead of a hydrazino group.
2,2′6′,2′′-Terpyridine derivatives: These compounds also feature naphthyl and anthryl moieties and exhibit unique properties such as flexible bending and elasticity.
Uniqueness
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide is unique due to its combination of anthryl and naphthyl groups linked by a hydrazino moiety. This structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
765271-64-5 |
|---|---|
Fórmula molecular |
C27H19N3O2 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C27H19N3O2/c31-26(29-25-15-7-11-18-8-1-6-14-23(18)25)27(32)30-28-17-24-21-12-4-2-9-19(21)16-20-10-3-5-13-22(20)24/h1-17H,(H,29,31)(H,30,32)/b28-17+ |
Clave InChI |
HWYWBNGJFRHCPF-OGLMXYFKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12003586.png)
![(5E)-5-[(2-hexoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12003591.png)

![2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B12003622.png)





![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12003656.png)

![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)

